![molecular formula C19H15NS B14205587 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-21-3](/img/structure/B14205587.png)
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group and a phenyl group at the 2-position of the ethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of aldehydes with malononitrile and thiols in the presence of bases and Lewis acids such as triethylamine, piperidine, or ZnCl₂ . The reaction is often carried out in aqueous ethanol, providing reasonable to good yields within 30-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving pyridine derivatives can be applied. These methods would likely involve scalable reactions using readily available starting materials and efficient catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound shares a similar pyridine core with phenylsulfanyl substitution.
2-Phenyl-3-phenylsulfanyl-imidazo(1,2-a)pyridine: Another compound with a similar structural motif, used in early discovery research.
Uniqueness
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
830320-21-3 |
|---|---|
Molecular Formula |
C19H15NS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(2-phenyl-2-phenylsulfanylethenyl)pyridine |
InChI |
InChI=1S/C19H15NS/c1-3-9-17(10-4-1)19(14-16-8-7-13-20-15-16)21-18-11-5-2-6-12-18/h1-15H |
InChI Key |
VHGCUAWWLUTSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


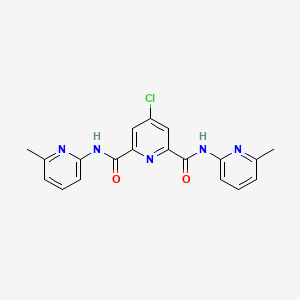
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
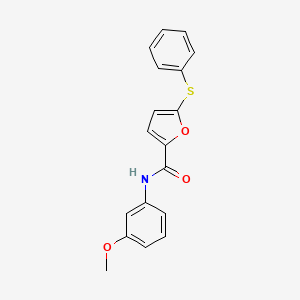





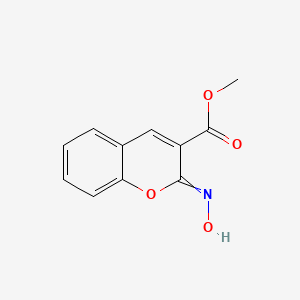
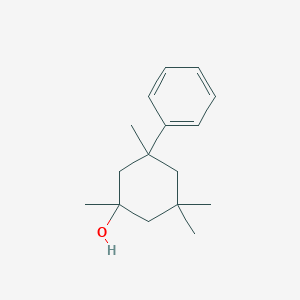
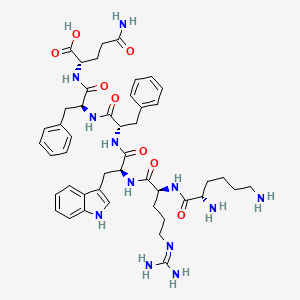
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
